molecular formula C25H27FN4O4 B154562 tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate CAS No. 1187479-72-6

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Cat. No. B154562
M. Wt: 466.5 g/mol
InChI Key: LDWYSPDHYSLKIG-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antibacterial, antifungal, and anthelmintic properties, as well as their role as intermediates in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of piperazine derivatives often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was prepared by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the diverse synthetic routes available for creating piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined to crystallize in the monoclinic space group with typical bond lengths and angles for this type of compound . The piperazine ring commonly adopts a chair conformation, providing a stable framework for various substituents .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of multiple functional groups. For instance, the presence of a second nitrogen atom on the N-tert-butyl piperazine substructure allows for novel chemistry and the generation of pharmacologically useful cores . The reactivity of these compounds can be further modified by introducing different substituents, which can influence the overall chemical behavior and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. X-ray studies have shown that different crystallization conditions can lead to variations in the molecular conformation, as seen with tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, which occurs in the 4-enol form under certain conditions . The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and stability of these compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar piperazine derivatives have been extensively studied. For instance, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the importance of these compounds in various chemical reactions and biological evaluations (Sanjeevarayappa et al., 2015).

Biological Evaluation

Gumireddy et al. (2021) investigated tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, demonstrating its pharmacological potential and unique chemical properties (Gumireddy et al., 2021). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, has been identified as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Intermediate for Anticancer Drugs

Compounds such as tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate are synthesized for use as intermediates in the development of biologically active benzimidazole compounds, demonstrating the role of such molecules in advancing cancer treatment research (Liu Ya-hu, 2010).

Structural Analysis

The crystal and molecular structure of related piperazine derivatives, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, have been reported, offering insights into their chemical behavior and potential applications in various fields (Mamat et al., 2012).

Safety And Hazards

The safety information available indicates that this compound may cause an allergic skin reaction (H317). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), contaminated work clothing should not be allowed out of the workplace (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), IF ON SKIN: Wash with plenty of soap and water (P302+P352), if skin irritation or rash occurs: Get medical advice/attention (P333+P313), specific treatment is urgent (see … on this label) (P321), wash contaminated clothing before reuse (P363), and dispose of contents/container to … (P501) .

properties

IUPAC Name

tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O4/c1-25(2,3)34-24(33)30-12-10-29(11-13-30)23(32)19-14-16(8-9-20(19)26)15-21-17-6-4-5-7-18(17)22(31)28-27-21/h4-9,14H,10-13,15H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWYSPDHYSLKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

CAS RN

763114-04-1
Record name tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (100 mg, 0.33 mmol), tert-butyl piperazine-1-carboxylate (187.3 mg, 1.0 mmol), HATU (255 mg, 0.67 mmol), and DIPEA (0.5 ml, 3.0 mmol) were dissolved in DMF (25 ml) and stirred at room temperature for 24 h. The reaction mixture was partitioned between DCM and water (50 ml each), and the organic phase was washed with aqueous sodium bicarbonate and brine, dried over sodium sulphate, filtered, and concentrated to get the crude product. Then the crude product was purified by column chromatography on silica gel (Petroleum ether:Ethyl Acetate=1:3) to afford target compound (100 mg, 64%) as a white solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
187.3 mg
Type
reactant
Reaction Step One
Name
Quantity
255 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

Citations

For This Compound
2
Citations
H Qin, J Zhang, Y Zhao, L Zhang, J Feng… - Frontiers in …, 2023 - frontiersin.org
Development of Poly (ADP-ribose) polymerase (PARP) inhibitors has been extensively studied in cancer treatment. Olaparib, the first approved PARP inhibitor, showed potency in the …
Number of citations: 2 www.frontiersin.org
Y Wu, M Wu, X Zheng, H Yu, X Mao, Y Jin, Y Wang… - Bioorganic …, 2023 - Elsevier
PARP1 is a multifaceted component of DNA repair and chromatin remodeling, making it an effective therapeutic target for cancer therapy. The recently reported proteolytic targeting …
Number of citations: 3 www.sciencedirect.com

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